Cas no 1780174-72-2 (7-Oxa-2,5-diazaspiro[3.4]octan-6-one)

7-Oxa-2,5-diazaspiro[3.4]octan-6-one is a spirocyclic heterocyclic compound featuring a fused oxazole and diazepine ring system. Its unique structural motif makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules with enhanced stability and selectivity. The spirocyclic framework contributes to conformational rigidity, which can improve binding affinity in target interactions. Additionally, the presence of both nitrogen and oxygen heteroatoms offers versatile sites for further functionalization, enabling diverse derivatization strategies. This compound is particularly useful in medicinal chemistry for developing protease inhibitors, kinase modulators, and other therapeutic agents. Its synthetic accessibility and structural complexity make it a promising scaffold for drug discovery applications.
7-Oxa-2,5-diazaspiro[3.4]octan-6-one structure
1780174-72-2 structure
Product name:7-Oxa-2,5-diazaspiro[3.4]octan-6-one
CAS No:1780174-72-2
MF:C5H8N2O2
Molecular Weight:128.129220962524
CID:4762259
PubChem ID:105427355

7-Oxa-2,5-diazaspiro[3.4]octan-6-one 化学的及び物理的性質

名前と識別子

    • 7-OXA-2,5-DIAZASPIRO[3.4]OCTAN-6-ONE
    • SCHEMBL20695433
    • EN300-378131
    • 1780174-72-2
    • 7-Oxa-2,5-diazaspiro[3.4]octan-6-one
    • インチ: 1S/C5H8N2O2/c8-4-7-5(3-9-4)1-6-2-5/h6H,1-3H2,(H,7,8)
    • InChIKey: IJWZBDRUDGXATJ-UHFFFAOYSA-N
    • SMILES: O1C(NC2(C1)CNC2)=O

計算された属性

  • 精确分子量: 128.058577502g/mol
  • 同位素质量: 128.058577502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.4
  • XLogP3: -1.1

7-Oxa-2,5-diazaspiro[3.4]octan-6-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-378131-1.0g
7-oxa-2,5-diazaspiro[3.4]octan-6-one
1780174-72-2 95.0%
1.0g
$2475.0 2025-03-16
Enamine
EN300-378131-0.05g
7-oxa-2,5-diazaspiro[3.4]octan-6-one
1780174-72-2 95.0%
0.05g
$2079.0 2025-03-16
Enamine
EN300-378131-0.5g
7-oxa-2,5-diazaspiro[3.4]octan-6-one
1780174-72-2 95.0%
0.5g
$2376.0 2025-03-16
Enamine
EN300-378131-2.5g
7-oxa-2,5-diazaspiro[3.4]octan-6-one
1780174-72-2 95.0%
2.5g
$4851.0 2025-03-16
Enamine
EN300-378131-0.1g
7-oxa-2,5-diazaspiro[3.4]octan-6-one
1780174-72-2 95.0%
0.1g
$2178.0 2025-03-16
Enamine
EN300-378131-0.25g
7-oxa-2,5-diazaspiro[3.4]octan-6-one
1780174-72-2 95.0%
0.25g
$2277.0 2025-03-16
Enamine
EN300-378131-10.0g
7-oxa-2,5-diazaspiro[3.4]octan-6-one
1780174-72-2 95.0%
10.0g
$10643.0 2025-03-16
Enamine
EN300-378131-5.0g
7-oxa-2,5-diazaspiro[3.4]octan-6-one
1780174-72-2 95.0%
5.0g
$7178.0 2025-03-16

7-Oxa-2,5-diazaspiro[3.4]octan-6-one 関連文献

7-Oxa-2,5-diazaspiro[3.4]octan-6-oneに関する追加情報

Introduction to 7-Oxa-2,5-diazaspiro[3.4]octan-6-one (CAS No. 1780174-72-2)

7-Oxa-2,5-diazaspiro[3.4]octan-6-one is a heterocyclic compound with a unique spirocyclic structure that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1780174-72-2, belongs to a class of molecules known for their potential biological activity and structural complexity. The spirocyclic framework of 7-Oxa-2,5-diazaspiro[3.4]octan-6-one contributes to its distinct chemical properties, making it a subject of interest for further exploration in drug discovery and development.

The molecular structure of 7-Oxa-2,5-diazaspiro[3.4]octan-6-one consists of two fused rings: an eight-membered spirocyclic ring and a five-membered azacyclic ring, interconnected by an oxygen atom at the 7-position. This arrangement creates a rigid scaffold that can influence the compound's interactions with biological targets. The presence of both oxygen and nitrogen atoms in the molecule suggests potential for hydrogen bonding and other forms of molecular recognition, which are crucial for its pharmacological activity.

In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit high binding affinity and selectivity towards biological receptors. Studies have shown that spirocycles can adopt multiple conformations, allowing them to fit into binding pockets of target proteins with high precision. This conformational flexibility makes 7-Oxa-2,5-diazaspiro[3.4]octan-6-one a promising candidate for developing novel therapeutic agents.

One of the most compelling aspects of 7-Oxa-2,5-diazaspiro[3.4]octan-6-one is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. The spirocyclic core of this compound can be designed to interact with specific residues on the kinase active site, thereby inhibiting its activity. Preliminary computational studies have suggested that derivatives of 7-Oxa-2,5-diazaspiro[3.4]octan-6-one could serve as potent inhibitors of certain kinases, making them valuable candidates for further medicinal chemistry optimization.

Another area where 7-Oxa-2,5-diazaspiro[3.4]octan-6-one shows promise is in the development of central nervous system (CNS) drugs. The rigid spirocyclic structure can enhance blood-brain barrier penetration, a critical factor for CNS drug delivery. Additionally, the presence of nitrogen and oxygen atoms provides multiple sites for interaction with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

The synthesis of 7-Oxa-2,5-diazaspiro[3.4]octan-6-one presents both challenges and opportunities for synthetic chemists. The construction of the spirocyclic core requires careful selection of starting materials and reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to access complex spirocycles more efficiently, opening up new avenues for exploring derivatives of this compound.

Recent research has also highlighted the importance of stereochemistry in the biological activity of spirocyclic compounds. The three-dimensional arrangement of atoms in 7-Oxa-2,5-diazaspiro[3.4]octan-6-one can significantly influence its interactions with biological targets. Therefore, understanding and controlling stereochemistry during synthesis is essential for optimizing its pharmacological properties.

In conclusion,7-Oxa-2,5-diazaspiro[3.4]octan-6-one (CAS No. 1780174-72-2) is a structurally unique compound with significant potential in pharmaceutical research. Its spirocyclic framework and diverse functional groups make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As synthetic chemistry continues to evolve, new methods for accessing and modifying this compound will likely emerge, further expanding its applications in drug discovery and development.

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